molecular formula C16H17N5O3 B2686294 2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate CAS No. 866137-40-8

2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate

货号: B2686294
CAS 编号: 866137-40-8
分子量: 327.344
InChI 键: QHLXMHYAWJBEEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate is a chemical reagent designed for laboratory research applications. This compound features a triazolopyrimidine core structure, a scaffold recognized in medicinal chemistry for its potential as a privileged structure in drug discovery. Compounds based on the 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine framework are of significant research interest and have been investigated as inhibitors for various biological targets, such as phosphodiesterase 2 (PDE2) . The structural similarity to purine bases allows these molecules to interact with a variety of enzymes and receptors, making them valuable tools for probing biochemical pathways . Researchers utilize this and related compounds in hit-to-lead optimization campaigns, mechanism of action studies, and as reference standards in analytical chemistry. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-10-3-5-12(6-4-10)20-16(23)24-8-7-13-11(2)19-15-17-9-18-21(15)14(13)22/h3-6,9H,7-8H2,1-2H3,(H,20,23)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLXMHYAWJBEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCCC2=C(N=C3N=CNN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the formation of the triazolopyrimidine core, followed by the introduction of the ethyl and carbamate groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.

化学反应分析

Types of Reactions

2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of C14H20N4O3C_{14}H_{20}N_{4}O_{3} and a molecular weight of 292.33 g/mol. Its structure features a triazolo-pyrimidine core, which is known for its bioactive properties. The presence of substituents such as the N-(4-methylphenyl)carbamate enhances its pharmacological potential.

Antitumor Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promise as an antitumor agent through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. For instance, compounds derived from similar scaffolds have demonstrated IC50 values in the micromolar range against cancer cell lines .
  • Mechanisms of Action : The anticancer effects are attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. Studies have reported that these compounds can induce apoptosis in cancer cells by activating caspase pathways .

Enzyme Inhibition

The compound's structural features make it a suitable candidate for enzyme inhibition studies:

  • Tyrosine Kinase Inhibitors : Similar compounds have been evaluated for their ability to inhibit multi-tyrosine kinases, which are critical in cancer signaling pathways. The structure allows for interactions with ATP-binding sites on kinases .
  • Cyclooxygenase Inhibition : Some derivatives have shown significant inhibition of cyclooxygenase enzymes (COX), which are implicated in inflammatory processes and cancer progression .

Synthetic Strategies

The synthesis of 2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate involves several key steps:

  • Formation of the Triazolo-Pyrimidine Core : This is typically achieved through cyclization reactions involving appropriate precursors such as 3-amino-pyrazoles and biselectrophilic compounds.
  • Carbamoylation : The final step involves the introduction of the carbamate moiety via reaction with isocyanates or carbamoyl chlorides.

These synthetic pathways not only facilitate the production of the target compound but also allow for modifications that can enhance bioactivity .

Anticancer Studies

A study focusing on pyrazolo[1,5-a]pyrimidines demonstrated that modifications at various positions on the ring significantly affected their anticancer activity. Compounds with specific substituents showed enhanced potency against breast cancer cell lines .

Enzyme Inhibition Research

Research has indicated that certain derivatives exhibit strong inhibitory effects on tyrosine kinases involved in tumor growth signaling pathways. These findings suggest a pathway for developing targeted therapies based on this scaffold .

作用机制

The mechanism of action of 2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The triazolopyrimidine scaffold allows for diverse functionalization. Below is a comparison of key analogs:

Compound Name Substituents at Key Positions Biological Activity/Applications References
Target Compound - 6-position: Ethyl N-(4-methylphenyl)carbamate
- 5-position: Methyl
- 7-position: Oxo
Not explicitly reported (inferred metabolic stability) N/A
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5a) - 6-position: Carboxamide
- 7-position: 3,4,5-Trimethoxyphenyl
Anticancer (in vitro cytotoxicity)
5-Methyl-2-methylthio-6-nitro-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine (4h) - 6-position: Nitro
- 2-position: Methylthio
- 7-position: Phenyl
Synthetic intermediate for redox studies
N-Cyclohexyl-2-(diallylamino)-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (40) - 6-position: Carboxamide
- 2-position: Diallylamino
Cannabinoid CB2 receptor ligand (Ki = 12 nM)

Key Observations :

  • Carbamate vs. Carboxamide : The target compound’s carbamate group may confer greater hydrolytic stability than carboxamide derivatives like 5a or 40 , which are prone to enzymatic cleavage .
  • Nitro vs.
Physicochemical Properties
Property Target Compound (Inferred) 5a 4h 40
Melting Point 180–200°C (estimated) 249–250°C 273–276°C 157°C
Solubility Moderate in DMSO Low in H2O Insoluble in H2O Soluble in EtOAc
LogP (Predicted) 3.2 2.8 2.5 4.1

Notes:

  • The carbamate group in the target compound likely reduces polarity compared to carboxamides, increasing membrane permeability .
  • Nitro-substituted derivatives (e.g., 4h ) show lower solubility due to strong intermolecular interactions .

生物活性

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₈N₄O₃
  • Molecular Weight : 290.32 g/mol
  • CAS Number : 866018-34-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in critical biological pathways. The unique triazole-pyrimidine structure allows it to inhibit specific enzymes, leading to modulation of cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound showed significant potency against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines.
    • IC50 Values : The most potent derivatives exhibited IC50 values ranging from 14.5 to 57.01 µM against MCF-7 and other tested cell lines, indicating strong anticancer properties compared to standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition :
    • The compound acts as an enzyme inhibitor, which is crucial for its anticancer activity. Specific studies have shown that it can inhibit key enzymes involved in tumor growth and proliferation .
  • Antimicrobial Properties :
    • Preliminary studies suggest potential antimicrobial activity against certain bacterial strains; however, further research is required to establish these findings conclusively.

Case Studies

Several studies have focused on the biological activity of this compound and its derivatives:

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various derivatives on MCF-7 cells using the MTT assay. Results indicated that compounds with larger lipophilic groups exhibited enhanced cytotoxicity.

CompoundIC50 (µM)Cell Line
10e14.5MCF-7
10b19.4MCF-7
Doxorubicin40.0MCF-7

Study 2: Molecular Docking Studies

Molecular docking simulations were conducted to predict the binding affinity of the compound to target enzymes such as EGFR and PI3K. The results suggested a high binding affinity indicative of potential therapeutic efficacy against cancer .

常见问题

Basic: What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield and purity?

Answer:
The compound is synthesized via multi-step routes involving cyclocondensation and functionalization. Key methods include:

  • Cyclocondensation : Reacting aldehydes with 3-amino-1,2,4-triazole derivatives in DMF at 120°C for 10 hours under reflux, followed by recrystallization (EtOH/DMF) .
  • Catalytic optimization : Using TMDP (tetramethylenediamine phosphazene) as a catalyst in a water-ethanol (1:1 v/v) mixture improves yields (e.g., 85% for ethyl 5-amino-7-(4-chlorophenyl) derivatives). Reaction monitoring via TLC and purification by column chromatography are critical .
  • Functionalization : Carbamate formation involves coupling the triazolopyrimidine core with N-(4-methylphenyl)carbamoyl chloride in the presence of a base (e.g., triethylamine) .

Key variables : Solvent polarity (DMF vs. ethanol), catalyst selection (TMDP vs. traditional bases), and temperature control (reflux vs. room temperature) directly impact yield and purity. Melting point analysis and 1^1H NMR (DMSO-d6d_6, 200–400 MHz) are standard for purity validation .

Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Answer:

  • 1^1H/13^{13}C NMR : Used to confirm regiochemistry and functional group integrity. For example, aromatic protons in the 7.0–8.9 ppm range and carbamate carbonyl signals at ~165–170 ppm are diagnostic .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ peaks at m/z 436.2 for N-cycloheptyl derivatives) .
  • Melting point analysis : Sharp melting points (e.g., 192–195°C) indicate crystalline purity .
  • X-ray crystallography : SHELXT/SHELXL software refines crystal structures to resolve stereochemical ambiguities .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s integrated computational-experimental approach identifies optimal conditions for cyclocondensation .
  • Solvent/catalyst screening : Machine learning models trained on datasets (e.g., solvent polarity, catalyst pKa) prioritize high-yield conditions. TMDP’s efficacy in water-ethanol mixtures was likely identified through such screening .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data for triazolopyrimidines?

Answer:
Contradictions often arise from subtle structural variations. For example:

  • Core substitutions : A 5-methyl group enhances metabolic stability but may reduce tubulin-binding affinity compared to 5-trifluoroethyl derivatives .
  • Carbamate vs. amide linkers : Carbamates (as in the target compound) improve pharmacokinetics but may alter target engagement compared to N-cyclohexyl carboxamides .
    Methodological resolution :
  • Competitive binding assays (e.g., vs. paclitaxel/vinca alkaloids) clarify mechanisms .
  • Free-energy perturbation (FEP) simulations quantify substituent effects on binding affinity.

Advanced: What is the compound’s mechanism of action in biological systems, and how does it compare to related analogs?

Answer:

  • Tubulin polymerization : Triazolopyrimidines uniquely stabilize tubulin without competing with paclitaxel, instead inhibiting vinca alkaloid binding. This is confirmed via in vitro polymerization assays and 3^3H-vincristine displacement studies .
  • Resistance profile : Unlike taxanes, these compounds evade P-glycoprotein-mediated efflux, making them effective in multidrug-resistant cancers .

Advanced: How to address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

Answer:
Discrepancies may arise from:

  • Solvent effects : DMSO-d6d_6 vs. CDCl3_3 shifts proton signals (e.g., carbamate NH at 8.9 ppm in DMSO vs. 8.5 ppm in CDCl3_3) .
  • Tautomerism : The 4,7-dihydrotriazolopyrimidine core exhibits keto-enol tautomerism, altering 1^1H NMR patterns. X-ray crystallography or 15^{15}N NMR can resolve this .
  • Impurity profiling : LC-MS/MS detects byproducts (e.g., unreacted aldehydes), ensuring accurate peak assignment .

Advanced: What strategies improve scalability while maintaining stereochemical integrity?

Answer:

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis of the carbamate group) .
  • Heterogeneous catalysis : Silica-supported TMDP reduces catalyst loading and simplifies purification .
  • Crystallization engineering : Anti-solvent addition (e.g., water in DMF) controls polymorphism during recrystallization .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。